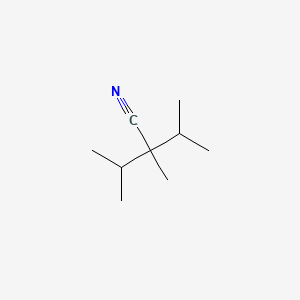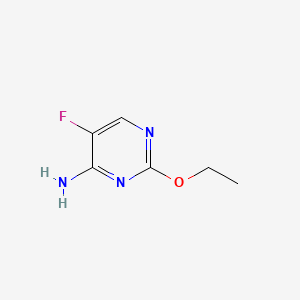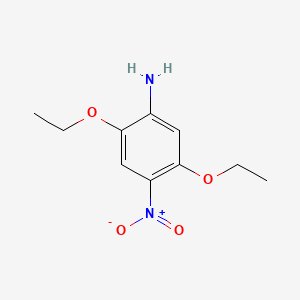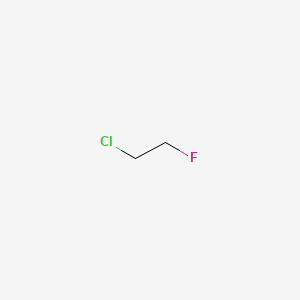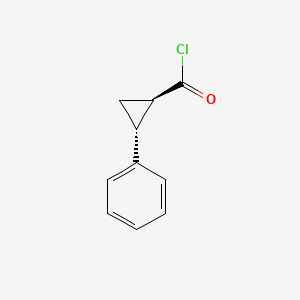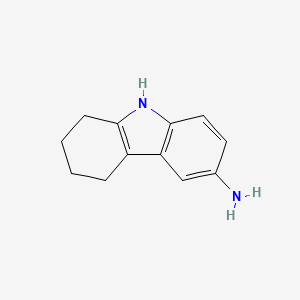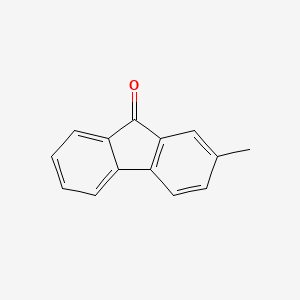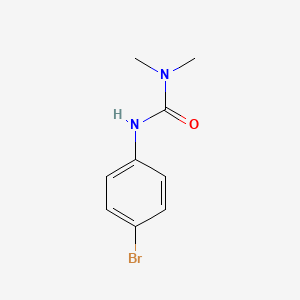![molecular formula C11H6O2 B1294282 2H-Naphtho[1,8-bc]furan-2-one CAS No. 5247-85-8](/img/structure/B1294282.png)
2H-Naphtho[1,8-bc]furan-2-one
Übersicht
Beschreibung
2H-Naphtho[1,8-bc]furan-2-one is an organic compound with the molecular formula C11H6O2. It is a member of the naphthofuran family, characterized by a fused ring system that includes both naphthalene and furan moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2H-Naphtho[1,8-bc]furan-2-one can be synthesized through the oxidation of naphtho[1,8-bc]furan-2-ol. Common oxidizing agents used in this process include potassium dichromate and manganese dioxide . The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar oxidation processes. The choice of oxidizing agent and reaction conditions may vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Naphtho[1,8-bc]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium dichromate, manganese dioxide.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
2H-Naphtho[1,8-bc]furan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of organic electronic materials and other advanced materials.
Wirkmechanismus
The mechanism of action of 2H-Naphtho[1,8-bc]furan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2H-Naphtho[1,8-bc]furan-2-one: A brominated derivative with similar structural properties.
Naphtho[2,1-b]furan: Another member of the naphthofuran family with different substitution patterns.
Uniqueness
2H-Naphtho[1,8-bc]furan-2-one is unique due to its specific fused ring system, which imparts distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O2/c12-11-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYVYNJHKNNLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200461 | |
| Record name | 2H-Naphtho(1,8-bc)furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5247-85-8 | |
| Record name | 2H-Naphtho[1,8-bc]furan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5247-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Naphtho(1,8-bc)furan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005247858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Naphtho(1,8-bc)furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-naphtho[1,8-bc]furan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2H-Naphtho[1,8-bc]furan-2-one derivatives interact with Thymidylate Synthase (TS), and what are the downstream effects?
A1: Research has shown that specific this compound derivatives, particularly those with substitutions at the 6-position like 6-(3-cyanobenzoyloxy)-2-oxo-2H-naphto[1,8-bc]furan, act as inhibitors of TS []. This particular derivative exhibits a Ki of 310 nM against Pneumocystis carinii TS []. X-ray crystallography studies using Escherichia coli TS revealed a unique interaction mechanism. Unlike other TS inhibitors, this compound displaces the 2'-Deoxyuridine 5'-monophosphate substrate towards the dimer interface of the enzyme []. This displacement effectively inhibits the enzyme's activity, which is crucial for DNA biosynthesis.
Q2: Can you elaborate on the structural characterization of 7-Arylidene-2H,6H-naphtho[1,8-bc]furan-2,6-diones and their reactivity?
A2: 7-Arylidene-2H,6H-naphtho[1,8-bc]furan-2,6-diones, another class of this compound derivatives, can be synthesized through a retro-Diels-Alder reaction or from 6-hydroxy-2H-naphtho[1,8-bc]furan-2-one []. These compounds are characterized by the presence of an arylidene group at the 7-position and exhibit an E configuration, confirmed through 1H NMR chemical shift analysis and NOE difference spectroscopy []. These derivatives demonstrate reactivity in Diels-Alder reactions. For example, they can undergo boron trifluoride etherate catalyzed cycloadditions with styrene or stilbene, yielding cycloadducts with a trans configuration [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)


